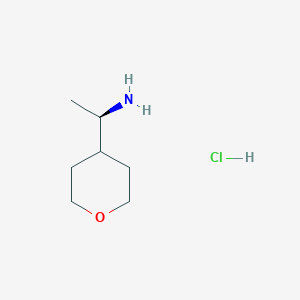

(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(oxan-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFIFVOGSYITNL-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269756-03-7 | |

| Record name | 2H-Pyran-4-methanamine, tetrahydro-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269756-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Abstract

(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride is a chiral primary amine featuring a tetrahydropyran (oxane) ring, a structural motif of increasing importance in medicinal chemistry. Its specific stereochemistry and the physicochemical benefits conferred by the oxane moiety make it a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications, intended for researchers and professionals in the field of drug development.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of its effective application in synthesis and biological screening.

-

IUPAC Name: this compound

-

Synonyms: (R)-1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

-

CAS Number: 1269756-03-7[1]

-

Molecular Formula: C₇H₁₆ClNO

-

Molecular Weight: 165.66 g/mol

The hydrochloride salt form is typically a white to off-white solid. This salt form is deliberately chosen to enhance stability and improve solubility in polar protic solvents, which is advantageous for both reaction setup and for the preparation of aqueous stock solutions for biological assays. The tetrahydropyran ring is not merely a passive scaffold; it often improves pharmacokinetic properties by acting as a polar, non-basic, and metabolically robust surrogate for less desirable functionalities.[2]

Table 1: Physicochemical Data Summary

| Property | Value/Description | Rationale & Significance |

| Appearance | White to off-white crystalline solid | Indicates a high degree of purity. |

| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | The hydrochloride salt enhances aqueous solubility. |

| pKa (amine) | ~9.5 - 10.5 (Estimated) | The basicity of the primary amine is critical for its nucleophilicity in reactions and for its interaction with biological targets. The oxane ring has a modest electronic-withdrawing effect. |

| Stereochemistry | (R)-configuration at C1 | The specific enantiomer is crucial for selective interaction with chiral biological targets like enzymes and receptors. |

Stereoselective Synthesis & Protocol Validation

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development.[3] The primary challenge in synthesizing (1R)-1-(oxan-4-yl)ethan-1-amine lies in the efficient and highly selective creation of the chiral center. A common and effective strategy is the asymmetric reduction of a prochiral precursor, such as an oxime derived from oxan-4-one.

Synthetic Rationale and Workflow

The causality behind this synthetic approach is straightforward: it is often more efficient to introduce chirality in a single, high-yielding step than to resolve a racemic mixture. The workflow begins with a readily available starting material, oxan-4-one, and proceeds through a prochiral intermediate that is then asymmetrically reduced.

Caption: High-level workflow for the stereoselective synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process controls (TLC, NMR) to ensure each step proceeds to completion with high fidelity before moving to the next.

Step 1: Oxime Formation (Prochiral Intermediate Synthesis)

-

Setup: To a round-bottom flask equipped with a reflux condenser, add oxan-4-one (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in ethanol (EtOH).

-

Reaction: Heat the mixture to reflux (~78 °C) and stir for 2-4 hours.

-

Causality: The sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for condensation with the ketone. Refluxing in ethanol provides sufficient thermal energy to drive the reaction to completion.

-

-

Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the oxan-4-one spot is completely consumed.

-

Workup: Cool the reaction to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime, which is often used directly in the next step.

Step 2: Asymmetric Reductive Amination This step is the critical chirality-inducing transformation. Asymmetric transfer hydrogenation is a powerful method for this.[4]

-

Catalyst Preparation: In an inert atmosphere (N₂ or Ar), prepare the chiral catalyst solution, for example, a pre-formed iridium or ruthenium complex with a chiral ligand.

-

Reduction: Dissolve the crude oxan-4-one oxime (1.0 eq) in a suitable solvent (e.g., isopropanol, which can also serve as the hydride source). Add the chiral catalyst (0.1-1 mol%).

-

Reaction: Heat the reaction to the optimal temperature for the chosen catalyst (e.g., 40-80 °C) and stir for 12-24 hours.

-

Causality: The chiral transition-metal catalyst coordinates to the C=N double bond of the oxime, creating a diastereomeric intermediate. The hydride is then delivered to one face of the double bond preferentially, dictated by the steric and electronic environment of the chiral ligand, leading to a high enantiomeric excess of the desired (R)-amine.[4]

-

-

Validation: Monitor by TLC or a crude ¹H NMR to confirm the disappearance of the oxime and the appearance of the amine product.

-

Workup: Cool the reaction, filter off the catalyst if heterogeneous, and concentrate the solvent. The crude amine is then purified by column chromatography or distillation.

Step 3: Hydrochloride Salt Formation

-

Procedure: Dissolve the purified (1R)-1-(oxan-4-yl)ethan-1-amine free base in a minimal amount of a suitable solvent like diethyl ether or 2-propanol.

-

Precipitation: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Causality: The basic amine nitrogen is protonated by the strong acid (HCl), forming the ammonium salt. This salt is typically much less soluble in non-polar organic solvents than the free base, causing it to precipitate, which is an effective final purification step.

-

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final compound. Chiral amines, in particular, require a multi-technique approach.[5][6]

Characterization Workflow

Caption: A standard analytical workflow for quality control of the chiral amine hydrochloride.

Expected Analytical Data

The data presented in the table below represents typical expected results for a high-purity batch.

Table 2: Summary of Expected Analytical Results

| Technique | Specification | Purpose |

| ¹H NMR | Spectrum consistent with the proposed structure. Correct integrations for all proton signals. | Structural confirmation and identification of any residual solvent or organic impurities. |

| ¹³C NMR | 7 distinct carbon signals corresponding to the structure. | Confirms the carbon skeleton and absence of isomeric impurities. |

| Mass Spec (ESI+) | [M+H]⁺ for the free base at m/z ≈ 144.14 | Confirms the molecular weight of the parent amine. |

| Chiral HPLC | ≥99% enantiomeric excess (%ee) | This is the most critical test to prove the stereochemical purity of the (R)-enantiomer.[7] |

| Elemental Analysis | C, H, N, Cl values within ±0.4% of theoretical values | Confirms the overall elemental composition and purity of the hydrochloride salt. |

Applications in Drug Discovery and Medicinal Chemistry

Chiral amines are ubiquitous structural motifs in pharmaceuticals, with 40-45% of small molecule drugs containing such a fragment.[3] The title compound is particularly valuable due to the inclusion of the tetrahydropyran (oxane) ring. This moiety is increasingly used by medicinal chemists as a "magic methyl" equivalent or a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[2]

Key Advantages of the Oxane Moiety:

-

Improved Solubility: The oxygen atom acts as a hydrogen bond acceptor, often improving aqueous solubility compared to a carbocyclic analogue.[8]

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than many other functional groups.

-

Reduced Lipophilicity: The polarity of the oxane ring can help modulate the overall lipophilicity (LogP/LogD) of a drug candidate, which is crucial for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Vectorial Exit: The defined three-dimensional shape of the ring can provide a specific vector for substituents, allowing for precise probing of binding pockets in target proteins like kinases or enzymes.[8]

This building block is therefore highly sought after for incorporation into lead compounds in therapeutic areas such as oncology, neuroscience, and infectious diseases.

Safety, Handling, and Storage Protocols

As with all amine hydrochlorides, proper safety procedures are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[9]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of fine dust. Avoid contact with skin and eyes. Amine hydrochlorides can be corrosive and irritating.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong bases (which would liberate the free amine) and strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

- Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

Cheméo. Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Available at: [Link]

-

PubChem, NIH. (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride. Available at: [Link]

-

ACS Publications. Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. Available at: [Link]

-

PubMed Central, NIH. Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link]

-

Dal-Cin. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

-

PubMed Central, NIH. Oxetanes in Drug Discovery Campaigns. Available at: [Link]

-

ResearchGate. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Available at: [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

-

PubChem, NIH. 1-(Oxan-4-yl)ethan-1-ol. Available at: [Link]

-

ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

-

PubMed, NIH. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

Sources

- 1. This compound [1269756-03-7] | King-Pharm [king-pharm.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Molecular Weight of (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride (CAS Number: 1269756-03-7), a key building block in contemporary drug discovery and development. This document outlines the theoretical calculation of its molecular weight from its chemical formula and provides a standardized protocol for its experimental verification using mass spectrometry. The guide is intended for researchers, scientists, and drug development professionals who require precise and reliable data for this compound.

Introduction: The Significance of this compound

This compound is a chiral amine incorporating a tetrahydropyran (oxane) moiety. Such saturated heterocyclic scaffolds are of increasing interest in medicinal chemistry due to their favorable physicochemical properties, including improved metabolic stability and aqueous solubility, which can lead to enhanced pharmacokinetic profiles of drug candidates. Accurate determination of the molecular weight is a fundamental prerequisite for all quantitative analytical procedures, including reaction monitoring, purity assessment, and formulation development. This guide serves as an authoritative resource for the precise molecular characterization of this compound.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for the free base, (1R)-1-(oxan-4-yl)ethan-1-amine, is C₈H₁₇NO. The hydrochloride salt is formed by the reaction of the amine with one equivalent of hydrochloric acid (HCl), resulting in the molecular formula C₈H₁₈ClNO.

The molecular weight is calculated using the standard atomic weights of the elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Chlorine (Cl): 35.45 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

Calculation:

(8 × 12.011) + (18 × 1.008) + (1 × 35.45) + (1 × 14.007) + (1 × 15.999) = 179.658 g/mol

This calculated value is in close agreement with the molecular weight of 179.66 g/mol provided by chemical suppliers for the hydrochloride salt of the closely related (R)-1-(Tetrahydro-2H-pyran-4-yl)ethan-1-amine[1].

Tabulated Molecular Data

For clarity and ease of reference, the molecular data for this compound is summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 1269756-03-7 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₈ClNO | Derived from structure |

| Calculated Molecular Weight | 179.658 g/mol | Theoretical Calculation |

| Supplier-Stated Molecular Weight | 179.66 g/mol | BLDpharm[1] |

Experimental Verification of Molecular Weight

While theoretical calculations provide a precise expected molecular weight, experimental verification is crucial to confirm the identity and purity of a synthesized or procured batch of the compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Workflow for Molecular Weight Verification

The logical flow for the experimental determination of the molecular weight is depicted in the following diagram.

Caption: A flowchart illustrating the key stages for the experimental verification of the molecular weight of this compound using mass spectrometry.

Step-by-Step Protocol for ESI-MS Analysis

This protocol describes the determination of the molecular weight of the free base by detecting the protonated molecule [M+H]⁺ using Electrospray Ionization Mass Spectrometry (ESI-MS).

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

Materials:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for aiding ionization)

-

Calibrant solution appropriate for the mass spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a 50:50 mixture of methanol and water.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent system. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation.

-

-

Mass Spectrometer Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound of interest. A direct infusion of the sample at a low flow rate (e.g., 5-10 µL/min) is recommended.

-

-

Data Acquisition:

-

Infuse the prepared sample solution into the mass spectrometer.

-

Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-300).

-

Ensure sufficient signal intensity and resolution are achieved.

-

-

Data Analysis:

-

The expected ion to be observed is the protonated free base, [C₈H₁₇NO + H]⁺, which has a monoisotopic mass of 144.1383 Da.

-

Identify the peak corresponding to this m/z value in the acquired spectrum.

-

Compare the experimentally measured m/z value with the theoretically calculated exact mass. The mass error should be within an acceptable range (typically < 5 ppm for HRMS).

-

Analyze the isotopic pattern of the identified peak and compare it to the theoretical isotopic distribution for C₈H₁₈NO⁺.

-

Conclusion

This technical guide has established the molecular weight of this compound to be 179.66 g/mol , supported by both theoretical calculations and references from chemical suppliers. Furthermore, a detailed workflow and a step-by-step protocol for the experimental verification of this fundamental chemical property using high-resolution mass spectrometry have been provided. Adherence to these guidelines will ensure the accuracy and reliability of research and development activities involving this important chemical entity.

References

-

International Union of Pure and Applied Chemistry. Atomic Weights of the Elements. [Link]

-

PubChem. 1-(Tetrahydro-2H-pyran-4-yl)ethanamine. [Link]

Sources

(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride structure

An In-Depth Technical Guide to (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride

This guide provides a comprehensive technical overview of this compound (CAS Number: 1269756-03-7), a chiral amine of significant interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, a validated synthetic pathway, analytical characterization, and its applications as a key building block in medicinal chemistry.

Introduction and Significance

This compound is a chiral primary amine featuring a tetrahydropyran (oxane) ring. Saturated heterocyclic motifs like tetrahydropyran are increasingly utilized in drug discovery to improve physicochemical properties such as solubility and metabolic stability, while moving away from flat, aromatic structures. The specific (1R) stereochemistry of the amine is critical, as stereoisomers of a drug candidate can have vastly different pharmacological and toxicological profiles. This compound serves as a valuable chiral building block, enabling the synthesis of more complex molecules with precise three-dimensional architectures required for selective interaction with biological targets.

Chemical Structure and Physicochemical Properties

The structure consists of a central tetrahydropyran ring substituted at the 4-position with an ethylamine group. The stereogenic center is at the C1 position of the ethyl group, possessing the (R) configuration. The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1269756-03-7 | [1][2] |

| Molecular Formula | C₇H₁₆ClNO | [3] |

| Molecular Weight | 165.66 g/mol | [3] |

| IUPAC Name | (1R)-1-(oxan-4-yl)ethan-1-amine;hydrochloride | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

| Optical Rotation | Specific value not publicly available, but will be non-zero | N/A |

Synthesis and Manufacturing

The synthesis of enantiomerically pure amines such as this compound is a critical process in pharmaceutical manufacturing. A robust and scalable synthetic route is paramount. The most logical and industrially relevant approach is through the asymmetric reductive amination of a prochiral ketone precursor. This method is favored due to its efficiency and high potential for stereocontrol.

Synthesis of Key Precursor: Tetrahydro-4H-pyran-4-one

The synthesis begins with the preparation of the key intermediate, tetrahydro-4H-pyran-4-one. An established industrial method involves a multi-step process starting from 3-chloropropionyl chloride and ethylene.

Protocol 1: Synthesis of Tetrahydro-4H-pyran-4-one [4][5]

-

Friedel-Crafts Acylation: 3-chloropropionyl chloride is reacted with ethylene gas in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) in a suitable solvent such as dichloromethane. This reaction forms the intermediate 1,5-dichloropentan-3-one.

-

Cyclization: The resulting 1,5-dichloropentan-3-one is then subjected to cyclization. This is typically achieved by heating in the presence of an aqueous base or a buffered system (e.g., phosphoric acid and sodium dihydrogen phosphate) to facilitate an intramolecular Williamson ether synthesis, yielding tetrahydro-4H-pyran-4-one.

-

Purification: The crude product is purified via vacuum distillation to yield the final ketone precursor with high purity.

Asymmetric Synthesis of the Target Amine

With the prochiral ketone in hand, the crucial chiral amine can be synthesized. While several methods exist for installing chirality, asymmetric reductive amination using a chiral catalyst or auxiliary is a highly effective strategy. An alternative, though often less efficient on a large scale, is the classical resolution of the racemic amine.

Protocol 2: Proposed Asymmetric Reductive Amination

This protocol is a representative pathway based on well-established chemical transformations for creating chiral amines.[6][7]

-

Imine Formation: 1-(Tetrahydro-2H-pyran-4-yl)ethanone is reacted with an ammonia source (e.g., ammonia or ammonium acetate) to form the corresponding imine in situ.

-

Asymmetric Reduction: The imine is then reduced using a chiral reducing agent or a combination of a reducing agent (like H₂ gas or a hydride source) and a chiral catalyst (e.g., a transition metal complex with a chiral ligand). This step is critical as the catalyst directs the approach of the hydride to one face of the imine, selectively forming the (R)-enantiomer.

-

Causality: The choice of catalyst and reaction conditions (temperature, pressure, solvent) is determined by the need to maximize enantiomeric excess (e.e.), ensuring the highest possible purity of the desired (R)-isomer over the (S)-isomer.

-

-

Salt Formation and Isolation: Following the reduction, the reaction is worked up, and the resulting free amine is treated with hydrochloric acid (e.g., HCl in isopropanol or ether) to precipitate the this compound salt.

-

Purification: The final product can be purified by recrystallization to achieve high chemical and enantiomeric purity.

Caption: Proposed Synthetic Workflow.

Spectroscopic and Analytical Profile

The identity and purity of this compound are confirmed using a suite of standard analytical techniques. A self-validating analytical system ensures that each batch meets the required specifications for use in drug development.

Table 2: Expected Analytical Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the diastereotopic protons of the tetrahydropyran ring, a quartet for the methine proton (CH-NH₂), a doublet for the methyl group, and broad signals for the amine and oxane protons. The integration of these signals would confirm the structure. |

| ¹³C NMR | Distinct signals for each of the unique carbon atoms in the molecule, including the chiral methine carbon, the methyl carbon, and the carbons of the tetrahydropyran ring. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion for the free base (C₇H₁₅NO) at m/z 129.12. |

| Chiral HPLC | This is the most critical analytical method to determine enantiomeric purity. Using a suitable chiral stationary phase, the (R)- and (S)-enantiomers would be resolved into two separate peaks. The area under the (R)-peak relative to the total area would give the enantiomeric excess (e.e.). |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen would correspond to the molecular formula C₇H₁₆ClNO. |

Applications in Drug Discovery

Chiral amines and saturated heterocycles are privileged structures in modern medicinal chemistry.[8] this compound serves as a crucial building block for introducing a specific stereocenter and a polar heterocyclic group into a drug candidate.

-

Scaffold Decoration: The primary amine provides a reactive handle for derivatization, allowing it to be incorporated into larger molecules through amide bond formation, reductive amination, or other C-N bond-forming reactions.

-

Improved Pharmacokinetics: The tetrahydropyran ring is often used as a bioisostere for less desirable groups (e.g., a phenyl ring that may have metabolic liabilities). It can improve aqueous solubility and reduce lipophilicity, which are key factors in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Receptor/Enzyme Binding: The defined three-dimensional shape imparted by the chiral center and the tetrahydropyran ring can lead to highly specific and potent interactions with the binding pockets of target proteins, such as kinases, proteases, or G-protein coupled receptors.

Safety, Handling, and Storage

As a hydrochloride salt of a primary amine, this compound is expected to be a solid that requires standard laboratory precautions.

-

Hazard Classification (Predicted): Based on similar compounds like 1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, it is likely to be classified as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Sources

- 1. (1R)-1-Tetrahydro-2H-pyran-4-ylethanamine Hydrochloride [lgcstandards.com]

- 2. (1R)-1-Tetrahydro-2H-pyran-4-ylethanamine-d3 [lgcstandards.com]

- 3. 1363404-80-1|1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, characterization, and potential applications, with a focus on the scientific principles and experimental considerations that underpin its use in a research and development setting.

Core Molecular Attributes

This compound is a chiral primary amine hydrochloride salt. The molecule features a stereogenic center at the carbon adjacent to the nitrogen atom, with the (R)-configuration. This chirality is a critical feature, as stereoisomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. The presence of the oxane (tetrahydropyran) ring introduces a polar heterocyclic motif that can influence physicochemical properties such as solubility and metabolic stability.

Chemical Formula: C7H16ClNO[1][2]

Molecular Weight: 165.66 g/mol [1][2]

CAS Number: 1269756-03-7[1][3]

Structural Representation:

The hydrochloride salt form enhances the stability and water solubility of the parent amine, making it amenable to formulation and biological testing.

Caption: Conceptual synthetic workflow.

Detailed Experimental Protocol (Illustrative): Asymmetric Reductive Amination

This protocol is a representative example of how (1R)-1-(oxan-4-yl)ethan-1-amine could be synthesized, drawing upon established principles of asymmetric synthesis. [4][5][6] Step 1: Imine Formation

-

To a solution of 1-(oxan-4-yl)ethan-1-one (1.0 eq) in a suitable solvent (e.g., toluene, methanol), add a source of ammonia or a primary amine (e.g., benzylamine, which can be later removed by hydrogenolysis) (1.1 eq).

-

A dehydrating agent, such as molecular sieves or a Dean-Stark apparatus, is often employed to drive the equilibrium towards the imine product.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by techniques like TLC or GC-MS.

Causality: The formation of the imine is a critical prerequisite for the subsequent stereoselective reduction. The choice of amine source and reaction conditions can significantly impact the yield and purity of the imine.

Step 2: Asymmetric Reduction

-

The crude imine is then subjected to asymmetric reduction. A variety of chiral catalysts can be employed, such as those based on rhodium, iridium, or ruthenium with chiral phosphine ligands. Alternatively, enzymatic reductions using transaminases are gaining prominence for their high enantioselectivity and mild reaction conditions. [4]2. For a chemical reduction, the imine solution is charged to a reactor under an inert atmosphere (e.g., nitrogen or argon).

-

The chiral catalyst (e.g., a pre-formed catalyst or generated in situ from a metal precursor and a chiral ligand) is added (typically 0.1-1 mol%).

-

The reaction is then pressurized with hydrogen gas (for hydrogenation) or a hydrogen donor (for transfer hydrogenation) is added.

-

The reaction is stirred at a controlled temperature and pressure until the reaction is complete.

Causality: The choice of chiral catalyst is the most critical factor in determining the enantiomeric excess (e.e.) of the final product. The specific ligand-metal combination creates a chiral environment that favors the formation of one enantiomer over the other.

Step 3: Deprotection (if necessary) and Salt Formation

-

If a protecting group like benzylamine was used, it is removed, typically by catalytic hydrogenation (e.g., using Pd/C).

-

The resulting free amine is then dissolved in a suitable solvent (e.g., diethyl ether, isopropanol).

-

A solution of hydrogen chloride in a solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Causality: The formation of the hydrochloride salt not only improves the handling characteristics of the compound but also facilitates its purification through crystallization.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

Data Summary Table:

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the oxane ring protons, the methine proton of the ethylamine moiety (split into a quartet), the methyl group protons (split into a doublet), and the amine protons. The chemical shifts and coupling constants will be characteristic of the structure. |

| ¹³C NMR | Resonances for all seven carbon atoms in the molecule, with distinct chemical shifts for the carbons in the oxane ring and the ethylamine side chain. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (alkane), and C-O stretching (ether). |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak for the free amine (C7H15NO) upon ionization. |

Applications in Drug Discovery

Chiral amines are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs. The incorporation of an oxane ring is also a well-established strategy to modulate the physicochemical properties of drug candidates. [7][8] The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The oxane moiety can:

-

Improve Aqueous Solubility: The polar ether oxygen can engage in hydrogen bonding with water, potentially improving the solubility of the parent molecule. [7]* Enhance Metabolic Stability: The cyclic ether is generally more resistant to metabolic degradation compared to acyclic ethers. [7]* Modulate Lipophilicity: The introduction of the oxane ring can fine-tune the lipophilicity (logP) of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. [7]* Influence Basicity: The presence of the ether oxygen can influence the pKa of the neighboring amine group. [7]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [9]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. [9]* Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed. [9]* Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Consult the Safety Data Sheet (SDS) for this specific compound for detailed safety information.

References

-

1-(Oxan-4-yl)ethan-1-ol. PubChem. Available at: [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

- Synthesis method of tetrahydro-4H-pyran-4-one. Google Patents.

-

Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. Available at: [Link]

-

Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. Available at: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

-

SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF NEW HETEROCYCLIC COMPOUNDS DERIVATIED FROM 1-(4-AMINOPHENYL) ETHAN-1-ONEOXIME AS A STARTING MATERIAL WITH EVALUATE THEIR BIOLOGICAL ACTIVITY. ResearchGate. Available at: [Link]

-

Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. Available at: [Link]

-

Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. PubMed. Available at: [Link]

-

Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. MDPI. Available at: [Link]

-

ASHP Guidelines on Handling Hazardous Drugs. Available at: [Link]

-

Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link]

-

Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]

-

Synthesis, Spectroscopic Characterization and Biological Evaluation of 1-(4'-Hydroxybenzamido)-Imine-1,2,3,4-Tetrahydrocarbazole Derivatives. ResearchGate. Available at: [Link]

-

The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. ResearchGate. Available at: [Link]

-

Synthesis of Chiral Amines via Asymmetric Hydrogen Borrowing. Available at: [Link]

-

Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Nature. Available at: [Link]

-

Peanut Oil. PubChem. Available at: [Link]

-

Asymmetric Synthesis. Available at: [Link]

-

2-(Oxan-4-yl)ethan-1-amine. PubChem. Available at: [Link]

-

Synthesis of Chiral 2-(4-Phenoxyphenylsulfonylmethyl)thiiranes as Selective Gelatinase Inhibitors. ACS Publications. Available at: [Link]

-

Peanut oil. Chemsrc. Available at: [Link]

Sources

- 1. 1269756-03-7|(R)-1-(Tetrahydro-2H-pyran-4-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. eMolecules ChemScene / 1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | Fisher Scientific [fishersci.com]

- 3. This compound [1269756-03-7] | King-Pharm [king-pharm.com]

- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diplomatacomercial.com [diplomatacomercial.com]

A Comprehensive Guide to the NMR Spectral Analysis of (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its predicted ¹H and ¹³C NMR spectra. We will explore the theoretical underpinnings of the spectral data, provide practical experimental protocols for data acquisition, and demonstrate how advanced 2D NMR techniques can be leveraged for unambiguous signal assignment and stereochemical confirmation.

Introduction: The Significance of this compound

This compound is a chiral primary amine featuring a stereocenter at the C1 position of the ethylamine side chain, which is attached to an oxane (tetrahydropyran) ring at the 4-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a crucial property for pharmaceutical applications. The precise determination of its three-dimensional structure is paramount for understanding its biological activity and ensuring its quality and purity. NMR spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of such small molecules in solution.

This guide will systematically deconstruct the NMR spectrum of this compound, providing a robust framework for its analysis and interpretation.

Theoretical NMR Spectral Analysis

A thorough understanding of the molecular structure is the cornerstone of predicting and interpreting its NMR spectrum. The structure of this compound presents several key features that will manifest in its NMR data:

-

Chirality: The stereocenter at C1 renders the adjacent methylene protons on the oxane ring (at C3 and C5) diastereotopic. This will result in distinct chemical shifts and complex coupling patterns for these protons.

-

Oxane Ring Conformational Dynamics: The oxane ring typically adopts a chair conformation. The axial and equatorial protons will have different chemical shifts and coupling constants, providing valuable information about the ring's geometry.

-

Ethylamine Side Chain: The ethyl and methyl groups of the side chain will give rise to characteristic signals, with their coupling providing connectivity information.

-

Protonation of the Amine: The presence of the hydrochloride salt will lead to the protonation of the primary amine to form an ammonium group (-NH₃⁺). The protons on the nitrogen will be observable and will likely couple with the adjacent methine proton. This protonation also influences the chemical shifts of nearby protons and carbons due to inductive effects.[1][2]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum can be dissected into several key regions, with expected chemical shifts and coupling patterns as outlined in the table below.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -NH₃⁺ | 8.0 - 9.0 | Broad singlet or triplet | J(H-N-C-H) ≈ 7-8 Hz | The acidic protons of the ammonium group are often broad due to exchange and quadrupolar coupling with ¹⁴N. Coupling to the C1-H may be observed. |

| C1-H | 3.0 - 3.5 | Multiplet | J(H-C-C-H) ≈ 7 Hz, J(H-C-N-H) ≈ 7-8 Hz | This methine proton is coupled to the methyl protons (C2-H₃) and the ammonium protons. Its chemical shift is influenced by the adjacent electron-withdrawing ammonium group. |

| C2-H₃ | 1.2 - 1.5 | Doublet | J(H-C-C-H) ≈ 7 Hz | These methyl protons are coupled to the C1-H methine proton. |

| C3-H₂, C5-H₂ (axial & equatorial) | 1.3 - 1.9 | Multiplets | J(geminal) ≈ 12-14 Hz, J(axial-axial) ≈ 8-12 Hz, J(axial-equatorial) ≈ 2-5 Hz, J(equatorial-equatorial) ≈ 2-5 Hz | The diastereotopic nature of these protons due to the C1 stereocenter will lead to complex, overlapping multiplets. The axial protons are expected to be more shielded (lower ppm) than the equatorial protons. |

| C4-H | 1.5 - 2.0 | Multiplet | This methine proton is coupled to the adjacent methylene protons on the oxane ring and the C1 proton of the side chain. | |

| C6-H₂, C2'-H₂ (oxane ring) | 3.3 - 4.0 | Multiplets | These methylene protons are adjacent to the oxygen atom in the oxane ring and are therefore deshielded. They will exhibit complex coupling with the neighboring methylene protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C1 | 45 - 55 | This methine carbon is attached to the nitrogen atom and is therefore deshielded. |

| C2 | 15 - 25 | The methyl carbon is in a typical aliphatic region. |

| C3, C5 | 30 - 40 | These methylene carbons of the oxane ring are in a standard aliphatic range. |

| C4 | 35 - 45 | This methine carbon is attached to the ethylamine side chain. |

| C6, C2' | 65 - 75 | These methylene carbons are adjacent to the oxygen atom in the oxane ring and are significantly deshielded. |

Experimental Protocols for NMR Analysis

To obtain a high-quality and comprehensive NMR dataset for this compound, a series of 1D and 2D NMR experiments should be performed.

Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the hydrochloride salt is required. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable choices. DMSO-d₆ can also be used, which has the advantage of not exchanging with the ammonium protons, allowing for their direct observation.[3]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Filtration: Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR Acquisition

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. A spectral width of 0-10 ppm is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-100 ppm should be adequate for this aliphatic compound. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

2D NMR Acquisition for Structural Elucidation

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.[4][5][6]

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds.[4] It is crucial for identifying adjacent protons and tracing the spin systems within the molecule, such as the ethylamine side chain and the protons within the oxane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond proton-carbon correlations.[5][7] Each cross-peak in the HSQC spectrum links a proton to the carbon it is directly attached to, providing a powerful tool for assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[7][8][9] HMBC is vital for establishing the connectivity between different spin systems, for example, connecting the ethylamine side chain to the oxane ring.

Data Interpretation and Structural Verification Workflow

The following workflow outlines a systematic approach to interpreting the NMR data to confirm the structure of this compound.

Caption: A logical workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.

Advanced Stereochemical Analysis

The (1R) stereochemistry at the C1 position is a critical feature of the molecule. While standard NMR techniques confirm the constitution, more advanced methods can provide insights into the relative stereochemistry.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space correlations between protons that are in close proximity. This can be used to probe the preferred conformation of the molecule and the relative orientation of the ethylamine side chain with respect to the oxane ring. For instance, correlations between the C1-H and specific axial or equatorial protons on the oxane ring can provide valuable conformational information.

Conclusion

The comprehensive NMR analysis of this compound requires a multi-faceted approach, combining 1D and 2D NMR techniques. By systematically acquiring and interpreting ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This detailed structural information is fundamental for the quality control, regulatory submission, and further development of this pharmaceutically relevant compound. The methodologies and theoretical framework presented in this guide provide a robust foundation for scientists and researchers to confidently analyze and interpret the NMR spectra of this and related molecular architectures.

References

- Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals.

- PubChem. (n.d.). 2-(Oxan-4-yl)ethan-1-amine.

- ResearchGate. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.

- ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with....

- ResearchGate. (n.d.). Figure S7. 13C NMR spectrum of 1H amine (as the HCl ammonium salt).

- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.

- Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Harned Research Group. (n.d.). NMR and Stereochemistry.

- Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.

- Dalton Transactions (RSC Publishing). (n.d.). A ring-strain model for predicting 29Si NMR chemical shifts in polyhedral oligomeric silsesquioxanes and siloxanes.

- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

-

Casserly, T. B., & Gleason, K. K. (2005). Density functional theory calculation of (29)Si NMR chemical shifts of organosiloxanes. The Journal of Physical Chemistry B, 109(28), 13605–13610. [Link]

- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.

- Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.

- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.

- Hajnal, A., Wolfling, J., & Schneider, G. (1998). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids.

- Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.

- Emory University. (2011, April 14). 1D and 2D NMR.

- ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?.

- ResearchGate. (n.d.). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments.

- University College London. (n.d.). Chemical shifts.

- ResearchGate. (n.d.). Density Functional Theory Calculation of 29 Si NMR Chemical Shifts of Organosiloxanes.

- ChemScene. (n.d.). (1R)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.

- PubChem. (n.d.). Methyl((oxan-4-yl)methyl)amine hydrochloride.

- eMolecules. (n.d.). ChemScene / 1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride.

- Royal Society of Chemistry. (n.d.). Supplementary Material.

- ChemicalBook. (n.d.). 1-(4-Bromophenyl)ethanol(5391-88-8) 13C NMR spectrum.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. longdom.org [longdom.org]

- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. chem.libretexts.org [chem.libretexts.org]

(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride safety and hazards

An In-Depth Technical Guide to the Safety and Hazards of (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride

This guide provides a comprehensive overview of the safety and hazards associated with this compound, a chemical compound utilized in research and drug development. Given the limited publicly available safety data for this specific molecule, this document synthesizes information from closely related structural analogs and general principles of chemical safety for amine hydrochlorides. The primary aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C7H16ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| CAS Number | 1374640-34-3 (for the parent compound) | N/A |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in water | Inferred |

Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, compounds structurally similar to this compound present several hazards. The following table summarizes the likely GHS classification.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | [1][2] | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | [1][2][3][4] | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | [1][2][3][4] | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | [1][2][3] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P270: Do not eat, drink or smoke when using this product.[3][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Profile

The toxicological profile of this compound is inferred from its hazard classifications. The primary concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.

-

Oral Toxicity: Classified as harmful if swallowed, ingestion can lead to adverse health effects. The hydrochloride salt can react with stomach acid, potentially releasing the free amine, which may have its own toxicological profile.

-

Skin and Eye Irritation: As an amine hydrochloride salt, this compound is likely to be acidic and can cause significant irritation upon contact with skin and eyes. The irritation is a result of localized damage to cells and tissues.

-

Respiratory Irritation: Inhalation of the dust or aerosolized particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensuring laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1][6]

-

Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).[1][4][5]

-

Prevent the formation of dust and aerosols during handling.[1][3]

-

Practice good industrial hygiene: wash hands thoroughly after handling and before breaks.[1][3][5] Do not eat, drink, or smoke in the laboratory.[3][5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Store under an inert atmosphere to prevent degradation.[1][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls, from most to least effective, should be implemented.

Hierarchy of Controls Diagram

-

Engineering Controls: A chemical fume hood is the most critical engineering control to minimize inhalation exposure.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety glasses or goggles are mandatory. A face shield may be necessary for operations with a higher risk of splashing.[1]

-

Hand Protection: Wear suitable chemical-resistant gloves. Inspect gloves before use and dispose of them properly.[1][4][5]

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or tasks with a higher exposure risk, a chemical-resistant suit may be required.[1]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator may be necessary.[5][6]

-

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. Always have the Safety Data Sheet (SDS) available when seeking medical attention.[1][7]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][4][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3][7]

Spill and Leak Procedures

A well-defined spill response plan is essential for mitigating the risks associated with accidental releases.

Spill Response Workflow Diagram

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Secure: Evacuate non-essential personnel from the spill area.[1]

-

Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment and Cleanup:

-

For solid spills, carefully sweep or scoop up the material without creating dust.[1]

-

Use an inert absorbent material (e.g., sand, vermiculite) for liquid spills.

-

-

Collection: Place the spilled material and absorbent into a sealed, labeled container for disposal.[1][6]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1]

Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations.

-

Dispose of unused material and its container as hazardous waste.[3]

-

Do not allow the product to enter drains or waterways.[1][5][6][8]

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Conclusion

This compound is a chemical that requires careful handling due to its potential for acute oral toxicity and irritation to the skin, eyes, and respiratory system. By understanding its hazard profile and adhering to the safety protocols outlined in this guide—including the use of engineering controls, appropriate PPE, and proper handling and disposal techniques—researchers can minimize their risk of exposure and work safely with this compound.

References

- CymitQuimica. (2025, December 18). SAFETY DATA SHEET: 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride.

- Fisher Scientific. (2023, September 27). SAFETY DATA SHEET: Ethylamine hydrochloride.

- TCI Chemicals. (2025, January 8). SAFETY DATA SHEET: 3-Buten-1-amine Hydrochloride.

- PubChem. (n.d.). 2-(Oxan-4-yl)ethan-1-amine.

- PubChem. (n.d.). Methyl((oxan-4-yl)methyl)amine hydrochloride.

- ChemScene. (n.d.). (1R)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethanolamine hydrochloride.

- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.

- Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- IBA Lifesciences. (n.d.). Safety Data Sheet.

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Methyl((oxan-4-yl)methyl)amine hydrochloride | C7H16ClNO | CID 22737007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.fr [fishersci.fr]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemos.de [chemos.de]

- 6. iba-lifesciences.com [iba-lifesciences.com]

- 7. schc.org [schc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis of (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride: An Application and Protocol Guide

Introduction

(1R)-1-(oxan-4-yl)ethan-1-amine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry and drug development. The presence of the tetrahydropyran (oxane) moiety can enhance pharmacokinetic properties such as solubility and metabolic stability, while the chiral amine provides a key anchor point for constructing complex molecular architectures with specific stereochemistry. This guide provides a detailed technical overview of the synthetic routes to (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. We will explore both a classical approach involving reductive amination followed by chiral resolution, and a modern biocatalytic method utilizing transaminases for asymmetric synthesis.

Strategic Approaches to Synthesis

The synthesis of the target molecule can be broadly approached via two distinct strategies: a traditional chemical synthesis involving the creation of a racemic mixture followed by separation of the desired enantiomer, and a more contemporary enzymatic approach that directly yields the enantiomerically pure product.

-

Classical Approach: This well-established route involves two primary stages. First, a reductive amination of a suitable ketone precursor, 4-acetyltetrahydropyran, is performed to generate the racemic amine. Subsequently, a chiral resolution is employed to separate the (1R)-enantiomer from the (1S)-enantiomer. This method is robust and widely applicable but inherently involves the loss of at least 50% of the material as the undesired enantiomer unless a racemization and recycling process is implemented.

-

Biocatalytic Approach: Leveraging the high stereoselectivity of enzymes, this modern approach utilizes an ω-transaminase to directly convert the prochiral ketone, 4-acetyltetrahydropyran, into the desired (1R)-enantiomer.[1][2] This method is highly efficient, environmentally friendly ("green"), and avoids the need for a separate resolution step, often leading to higher overall yields of the desired product.[2]

The final step in both approaches is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to this compound.

Diagram 1: Classical synthetic route via reductive amination and chiral resolution.

Diagram 2: Biocatalytic route using an R-selective ω-transaminase.

Part 1: Classical Synthesis and Resolution

This section provides a detailed protocol for the synthesis of racemic 1-(oxan-4-yl)ethan-1-amine via reductive amination, followed by its chiral resolution to obtain the (1R)-enantiomer.

Protocol 1.1: Reductive Amination of 4-Acetyltetrahydropyran

Reductive amination is a robust method for forming amines from carbonyl compounds.[3][4][5] In this one-pot procedure, 4-acetyltetrahydropyran is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4][5][6] This reducing agent is particularly effective as it is mild and selective for the imine over the starting ketone.[4][6]

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 4-Acetyltetrahydropyran | ≥97% | Sigma-Aldrich |

| Ammonium Acetate | ACS Reagent, ≥98% | Sigma-Aldrich |

| Sodium Triacetoxyborohydride | 97% | Acros Organics |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Chemical |

| Dichloromethane (DCM) | ACS Reagent | Fisher Chemical |

| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

Experimental Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetyltetrahydropyran (5.0 g, 39.0 mmol) and ammonium acetate (30.1 g, 390 mmol, 10 equivalents).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (100 mL) to the flask.

-

Initiation of Reaction: Stir the resulting suspension at room temperature for 30 minutes.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (12.4 g, 58.5 mmol, 1.5 equivalents) portion-wise over 15 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude racemic 1-(oxan-4-yl)ethan-1-amine as an oil. The crude product can be used directly in the next step or purified by distillation under reduced pressure.

Protocol 1.2: Chiral Resolution of Racemic 1-(oxan-4-yl)ethan-1-amine

Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers.[7] This protocol utilizes (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) as the resolving agent. The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.[8]

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| Racemic 1-(oxan-4-yl)ethan-1-amine | Crude from 1.1 | - |

| (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) | ≥98% | Sigma-Aldrich |

| Methanol | ACS Reagent | Fisher Chemical |

| Diethyl Ether | ACS Reagent | Fisher Chemical |

| 2 M Sodium Hydroxide Solution | - | - |

| Dichloromethane (DCM) | ACS Reagent | Fisher Chemical |

| Anhydrous Sodium Sulfate | ≥99% | Sigma-Aldrich |

| Buchner funnel and filter paper | - | - |

Experimental Procedure:

-

Salt Formation: Dissolve the crude racemic amine (e.g., 5.0 g, 38.7 mmol) in methanol (50 mL) in a 250 mL Erlenmeyer flask. In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (7.0 g, 19.35 mmol, 0.5 equivalents) in methanol (100 mL), warming gently if necessary.

-

Crystallization: Slowly add the L-DBTA solution to the amine solution with stirring. Allow the mixture to stand at room temperature. The diastereomeric salt of the (1R)-amine should preferentially crystallize. If no crystals form, scratching the inside of the flask or adding a seed crystal may induce crystallization. The mixture can be cooled in an ice bath to maximize crystal formation.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol and then with diethyl ether.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt in water (50 mL) and add 2 M sodium hydroxide solution with stirring until the solid dissolves and the solution is basic (pH > 12).

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated (1R)-1-(oxan-4-yl)ethan-1-amine with dichloromethane (3 x 40 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R)-1-(oxan-4-yl)ethan-1-amine as an oil. The enantiomeric excess (e.e.) should be determined by chiral HPLC or GC.

Part 2: Biocatalytic Asymmetric Synthesis

This section outlines a modern, enzymatic approach to the synthesis of (1R)-1-(oxan-4-yl)ethan-1-amine using a commercially available ω-transaminase.

Protocol 2.1: Asymmetric Transamination of 4-Acetyltetrahydropyran

ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high stereoselectivity.[1][9] Commercially available screening kits allow for the rapid identification of a suitable transaminase for a given substrate. For the synthesis of the (1R)-enantiomer, an (R)-selective transaminase is required.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 4-Acetyltetrahydropyran | ≥97% | Sigma-Aldrich |

| (R)-selective ω-Transaminase Screening Kit | - | e.g., Codexis, Johnson Matthey |

| Isopropylamine (IPA) or other suitable amine donor | ≥99.5% | Sigma-Aldrich |

| Pyridoxal-5'-phosphate (PLP) | ≥98% | Sigma-Aldrich |

| Potassium Phosphate Buffer (e.g., 100 mM, pH 7.5) | - | - |

| Dichloromethane (DCM) | ACS Reagent | Fisher Chemical |

| Shaking incubator or stirred bioreactor | - | - |

Experimental Procedure:

-

Enzyme and Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5). Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

-

Reaction Setup: In a suitable reaction vessel (e.g., a 50 mL Falcon tube for screening or a larger flask for preparative scale), add the buffer solution.

-

Addition of Reactants: Add 4-acetyltetrahydropyran to the desired substrate concentration (e.g., 50 mM). Add the amine donor, such as isopropylamine, in excess (e.g., 500 mM).[9]

-

Enzyme Addition: Add the selected (R)-selective ω-transaminase to the reaction mixture (the amount will depend on the specific activity of the enzyme preparation).

-

Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40 °C) with shaking or stirring for 24-48 hours.

-

Reaction Monitoring: Monitor the conversion of the ketone to the amine and the enantiomeric excess of the product by chiral HPLC or GC.

-

Work-up and Extraction: Once the reaction has reached completion, adjust the pH of the mixture to >10 with 2 M NaOH. Extract the product with dichloromethane (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R)-1-(oxan-4-yl)ethan-1-amine.

Part 3: Hydrochloride Salt Formation

The final step is the conversion of the free amine to its hydrochloride salt, which is typically a more stable and easily handled solid.

Protocol 3.1: Preparation of this compound

This procedure involves dissolving the free amine in a suitable organic solvent and treating it with a solution of hydrogen chloride.[10]

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| (1R)-1-(oxan-4-yl)ethan-1-amine | From Part 1 or 2 | - |

| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Hydrogen Chloride Solution | 2.0 M in diethyl ether | Sigma-Aldrich |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Buchner funnel and filter paper | - | - |

Experimental Procedure:

-

Dissolution: Dissolve the (1R)-1-(oxan-4-yl)ethan-1-amine (e.g., 1.0 g, 7.74 mmol) in anhydrous diethyl ether (20 mL) in a 50 mL round-bottom flask.

-

Acidification: Cool the solution in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether (4.25 mL, 8.51 mmol, 1.1 equivalents) dropwise with stirring.[11]

-